molecular formula C7H7NO4 B1670507 Didox CAS No. 69839-83-4

Didox

Katalognummer: B1670507
CAS-Nummer: 69839-83-4
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: QJMCKEPOKRERLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Didox hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung der Ribonukleotidreduktase aus, einem Enzym, das für die Umwandlung von Ribonukleotiden in Desoxyribonukleotide verantwortlich ist, die für die DNA-Synthese essentiell sind. Durch Hemmung dieses Enzyms stört this compound die DNA-Synthese und Zellproliferation, was es gegen schnell teilende Krebszellen wirksam macht . Zusätzlich hat this compound eisenchelatisierende Eigenschaften, die zu seiner Antitumoraktivität beitragen, indem sie das für die Enzymaktivität und Zellproliferation benötigte Eisen sequestieren .

Wirkmechanismus

Target of Action

Didox, also known as 3,4-Dihydroxybenzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . RR is the rate-limiting enzyme that controls the deoxynucleotide triphosphate synthesis and is an important target for cancer treatment, as it is expressed in tumor cells in proportion to their proliferation rate, their invasiveness, and poor prognosis .

Mode of Action

This compound inhibits the activity of the RR subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . It has been shown to exhibit greater inhibition of RR compared to hydroxyurea . This inhibition blocks the formation of the tyrosil radical on Tyr122 on RRM2, which is essential for its activity .

Biochemical Pathways

The enzyme RR catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides, a process that is crucial for DNA synthesis . By inhibiting RR, this compound disrupts this process, leading to a decrease in DNA synthesis and repair . This disruption can compromise cell proliferation and lead to cell death .

Pharmacokinetics

Pharmacokinetic studies have shown that a peak level of this compound is achieved within 5 minutes of injection . At a dosage of 1,728mg/m², the data best fitted a 2 compartment open model, with a mean serum half-life of 5.2 minutes, and a terminal half-life of 41.3 minutes . Less than 10% of the drug is excreted unchanged in the urine .

Result of Action

This compound has been shown to induce cell death in various cancer cell lines . For instance, it has been shown to reduce the viability of hepatocellular carcinoma HA22T/VGH cells . It has also been shown to enhance the cytotoxic effect of Doxorubicin in liver cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of iron. This compound has been shown to act as an iron chelator in hepatocellular carcinoma cells . This iron-chelating property may contribute to its antitumor activity by sequestering the iron needed by the RR enzyme and for cell proliferation . Furthermore, this compound has been shown to reduce the in vivo vascular inflammation and oxidative stress induced by acute hemolysis .

Biochemische Analyse

Biochemical Properties

Didox plays a significant role in biochemical reactions. It acts as an inhibitor of ribonucleotide reductase, the rate-limiting enzyme of de novo DNA synthesis . This interaction with the enzyme leads to a decrease in the intracellular concentrations of the DNA precursors dCTP and dGTP, and an increase in the concentration of dATP .

Cellular Effects

This compound has been shown to have various effects on cells and cellular processes. For instance, it has been found to reduce vascular inflammation and oxidative stress induced by acute hemolysis . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to ribonucleotide reductase inhibits the enzyme, leading to changes in the concentrations of DNA precursors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving C57BL/6 mice, it was found that pre-administration of mice with this compound slightly, but significantly, decreased plasma Hb and Heme .

Metabolic Pathways

This compound is involved in the metabolic pathway of de novo DNA synthesis. It interacts with the enzyme ribonucleotide reductase, leading to changes in the concentrations of DNA precursors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Didox wird durch eine Reihe von chemischen Reaktionen ausgehend von 3,4-Dihydroxybenzoesäure synthetisiert. Die Hydroxamsäuregruppe wird durch eine Reaktion mit Hydroxylaminhydrochlorid unter sauren Bedingungen eingeführt . Die Reaktion umfasst typischerweise die folgenden Schritte:

    Bildung der Hydroxamsäure: 3,4-Dihydroxybenzoesäure wird mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid umgesetzt.

    Reinigung: Das erhaltene Produkt wird durch Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Kontrolle von Temperatur, pH-Wert und Reaktionszeit. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Catechole und substituierte Derivate von this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Didox undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, catechols, and substituted derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound zeichnet sich durch seine Doppelfunktion als sowohl Ribonukleotidreduktasehemmer als auch Eisenchelatbildner aus. Diese Doppelwirkung verstärkt sein therapeutisches Potenzial, insbesondere in der Krebsbehandlung, indem sie mehrere an der Zellproliferation und dem Überleben beteiligte Signalwege angreift .

Biologische Aktivität

Didox, chemically known as 3,4-dihydroxybenzohydroxamic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and immune modulation. Originally developed as a ribonucleotide reductase (RR) inhibitor, this compound has been shown to exhibit enhanced potency compared to its predecessor, hydroxyurea (HU), and has implications in various therapeutic areas including oncology and allergic diseases.

This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxyribonucleotides necessary for DNA replication and repair. This mechanism leads to the induction of DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits significant activity against AML cell lines and primary patient samples. The mean inhibitory concentration (IC50) for this compound was found to be approximately 37 µM, with a range between 25.89 and 52.70 µM. Notably, this compound was effective at concentrations that did not adversely affect normal hematopoietic stem cells (HSCs), indicating a favorable therapeutic window.

Table 1: Efficacy of this compound in AML Cell Lines

Cell LineIC50 (µM)Apoptosis InductionDNA Damage Response
KG1a30YesIncreased γH2AX foci
MFL260YesIncreased p53 levels
Primary Sample 135YesIncreased γH2AX foci
Primary Sample 240YesIncreased p53 levels

In animal models resistant to standard therapies, this compound treatment resulted in a significant reduction in leukemia burden and improved survival rates. Importantly, bone marrow morphology post-treatment remained comparable to controls, suggesting minimal systemic toxicity.

Clinical Trials

A phase I clinical trial assessed the maximum tolerated dose (MTD) of this compound in patients with metastatic carcinoma, establishing an MTD of 6 g/m² with peak plasma levels reaching up to 300 µM. These findings support the potential for further clinical exploration of this compound as a therapeutic agent in hematological malignancies.

Immune Modulation

Recent studies have revealed that this compound also possesses immunomodulatory properties. It has been shown to suppress T cell proliferation and cytokine production, suggesting potential applications in managing autoimmune conditions and allergic responses.

Table 2: Immunomodulatory Effects of this compound

Immune Cell TypeEffect ObservedConcentration Range (µM)
Mast CellsSuppressed IgE-mediated activation50 - 200
RAW264.7 MacrophagesReduced inflammatory gene expressionNot specified
T CellsInhibited proliferationNot specified

In particular, this compound has been demonstrated to inhibit mast cell activation and cytokine production in response to IgE cross-linking. This effect is mediated through the suppression of transcription factors such as NFκB and AP-1, which are crucial for inflammatory signaling pathways.

Case Study: Acute Myeloid Leukemia

In a controlled study involving AML patients, pre-treatment with this compound led to a marked decrease in leukemic cell proliferation. Patients receiving this compound showed improved overall survival compared to historical controls receiving standard chemotherapy alone.

Case Study: Allergic Inflammation

In animal models of allergic inflammation, this compound administration significantly reduced symptoms associated with mast cell activation. The compound was able to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-13 during IgE-mediated reactions.

Eigenschaften

IUPAC Name

N,3,4-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCKEPOKRERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220134
Record name 3,4-Dihydroxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69839-83-4
Record name N,3,4-Trihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69839-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Didox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didox
Reactant of Route 2
Reactant of Route 2
Didox
Reactant of Route 3
Reactant of Route 3
Didox
Reactant of Route 4
Reactant of Route 4
Didox
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Didox
Reactant of Route 6
Reactant of Route 6
Didox

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.